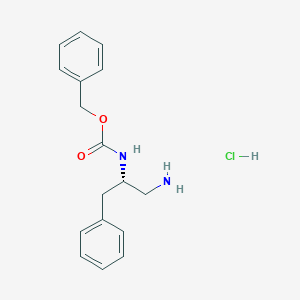

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

Description

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is a chiral carbamate derivative characterized by a benzyl-protected amine group and a phenylpropan-2-yl backbone. Its molecular formula is C₁₇H₂₁ClN₂O₂, with a molecular weight of 320.8 g/mol (based on its (R)-enantiomer data from ). The compound’s stereochemistry at the C1 position (S-configuration) distinguishes it from its enantiomer, which may influence its biological activity and synthetic applications. It is commonly used as an intermediate in pharmaceutical synthesis, particularly in peptidomimetics and enzyme inhibitors ().

Properties

CAS No. |

146552-73-0 |

|---|---|

Molecular Formula |

C17H21ClN2O2 |

Molecular Weight |

320.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m0./s1 |

InChI Key |

LUDUDVBVCIPEJP-NTISSMGPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)NC(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride typically involves the reaction of (S)-1-amino-3-phenylpropan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride can be elucidated by comparing it to related carbamate derivatives. Below is a detailed analysis supported by empirical

Stereochemical Variants

- (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride (CAS 1391540-55-8): Key Difference: Enantiomeric relationship (R-configuration at C1). Implications: Enantiomers often exhibit divergent biological activities due to stereospecific interactions (e.g., receptor binding). For instance, the (R)-isomer may display altered pharmacokinetics or toxicity profiles compared to the (S)-form (). Physical Properties: Molecular weight = 320.8 g/mol; purity ≥95% ().

Structural Analogues with Modified Backbones

- (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS 850033-71-5): Key Difference: Shorter carbon chain (propan-2-yl vs. phenylpropan-2-yl). Implications: Reduced hydrophobicity and altered steric hindrance may affect solubility or binding affinity in biological systems. Structural similarity score = 0.94 ().

- Benzyl piperidin-3-ylcarbamate hydrochloride (CAS 1203260-55-2): Key Difference: Incorporation of a piperidine ring instead of a linear phenylpropan-2-yl chain. Similarity score = 0.95 ().

Derivatives with Heterocyclic Systems

- (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 1217631-74-7) :

- Benzyl (4-(3,6-dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridin-1-yl)bicyclo[2.2.2]octan-1-yl)carbamate () :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Feature |

|---|---|---|---|---|---|

| (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate HCl | N/A | C₁₇H₂₁ClN₂O₂ | 320.8* | 1.00 | Phenylpropan-2-yl backbone, S-configuration |

| (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate HCl | 1391540-55-8 | C₁₇H₂₁ClN₂O₂ | 320.8 | 0.95† | R-configuration |

| (S)-Benzyl (1-aminopropan-2-yl)carbamate HCl | 850033-71-5 | C₁₁H₁₅ClN₂O₂ | 242.7 | 0.94 | Shorter aliphatic chain |

| Benzyl piperidin-3-ylcarbamate HCl | 1203260-55-2 | C₁₃H₁₇ClN₂O₂ | 268.7 | 0.95 | Piperidine ring |

| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | 1217631-74-7 | C₁₂H₁₅ClN₂O₂ | 254.7 | 0.95 | Pyrrolidine ring |

*Estimated based on (R)-enantiomer data . †Enantiomeric similarity inferred from structural alignment.

Q & A

Q. What are the key considerations for synthesizing (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride?

- Methodological Answer : The synthesis typically involves a two-step process:

Reduction of a ketone precursor : A starting material such as (S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours. This step converts the ketone to a secondary amine.

Hydrochloride salt formation : The amine intermediate is treated with hydrochloric acid (HCl) in water to yield the hydrochloride salt.

Critical Considerations :

Q. Example Reaction Conditions :

| Step | Reagent/Conditions | Time | Yield |

|---|---|---|---|

| 1 | LiAlH₄ (1.0 M in THF), 20°C | 2 h | ~90% |

| 2 | HCl (aq.), THF | - | 100% |

Q. How is the stereochemical integrity of the (S)-configuration validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and determine enantiomeric excess (ee).

- Polarimetry : Compare the optical rotation of the product with literature values for the (S)-enantiomer.

- X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction. Programs like SHELXL refine the structure and assign the correct stereochemistry via Flack parameter analysis (e.g., parameter x for centrosymmetric twins) .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and detect impurities (e.g., residual solvents or byproducts).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.

- Ion Chromatography : Quantifies chloride content to confirm stoichiometric hydrochloride formation.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hygroscopicity, critical for storage conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data on enantiopurity be resolved?

- Methodological Answer :

- Flack vs. x Parameter Analysis : For near-centrosymmetric structures, the Flack parameter (η) may yield false chirality-polarity indications. Use the x parameter (incoherent scattering model) implemented in SHELXL, which converges faster and avoids overprecision in ambiguous cases .

- Twinned Crystals : If twinning is suspected (common in chiral compounds), refine the structure using twin laws (e.g., -h, -k, -l) and compare R-factors for different models.

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., THF/hexane, ethanol/water) to identify conditions favoring slow crystal growth.

- Seeding : Introduce microcrystals of the target compound to supersaturated solutions to promote controlled nucleation.

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours often yields larger, higher-quality crystals.

- Additive Screening : Small molecules (e.g., crown ethers) may template crystal packing .

Q. How can reaction mechanisms for LiAlH₄-mediated reductions be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Use deuterated LiAlD₄ to track hydrogen transfer via ²H NMR.

- Intermediate Trapping : Quench the reaction at partial conversion and isolate intermediates (e.g., alkoxyaluminates) for characterization.

- Computational Studies : Density Functional Theory (DFT) calculations model transition states and activation energies, corroborated by kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed yields in the hydrochloride formation step?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-reduced species or N-benzyl cleavage).

- pH Monitoring : Ensure the reaction mixture remains acidic (pH < 2) during HCl addition to prevent freebase formation.

- Solubility Profiling : Precipitate the hydrochloride salt by adjusting solvent polarity (e.g., adding diethyl ether to THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.